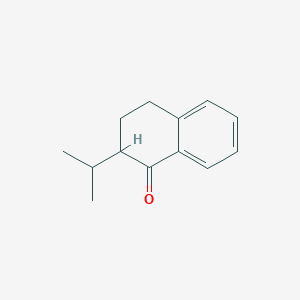

2-Isopropyl-3,4-dihydro-2H-naphthalen-1-one

Description

2-Isopropyl-3,4-dihydro-2H-naphthalen-1-one (C₁₃H₁₆O) is a bicyclic ketone with a molecular weight of 188.27 g/mol and a defined (2S)-stereocenter . It is synthesized via base-catalyzed hydrolysis and decarboxylation, yielding a colorless oil with a reported boiling point of 162°C (18 mm Hg) and an 86% yield under optimized conditions .

Properties

IUPAC Name |

2-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-9(2)11-8-7-10-5-3-4-6-12(10)13(11)14/h3-6,9,11H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPFDLNTNZBKOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2=CC=CC=C2C1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41816-68-6 | |

| Record name | 2-ISOPROPYL-3,4-DIHYDRO-2H-NAPHTHALEN-1-ONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-3,4-dihydro-2H-naphthalen-1-one typically involves the alkylation of 3,4-dihydro-2H-naphthalen-1-one with isopropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the isopropyl group on the naphthalene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale alkylation processes using continuous flow reactors. These methods ensure high yields and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-3,4-dihydro-2H-naphthalen-1-one undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Isopropyl-3,4-dihydro-2H-naphthalen-1-one is used in a variety of scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex organic molecules.

Biology: In studies involving enzyme interactions and metabolic pathways.

Medicine: As a precursor for the synthesis of pharmaceutical compounds.

Industry: In the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Isopropyl-3,4-dihydro-2H-naphthalen-1-one involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways and cellular processes. The specific pathways and targets depend on the context of its use in research or industrial applications .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Alkyl-Substituted Derivatives

(a) 2-Propyl-3,4-dihydro-2H-naphthalen-1-one (CAS 50417-78-2)

- Structure : Propyl group at position 2.

- Molecular Formula : C₁₃H₁₆O.

- Properties : Increased alkyl chain length enhances lipophilicity (XLogP3 ~3.0) compared to the isopropyl analogue.

- Applications : Intermediate in polymer and surfactant synthesis .

(b) (S)-6-Fluoro-1-isopropyl-3,4-dihydronaphthalen-2(1H)-one

Hydroxylated and Methoxylated Derivatives

(a) (−)-4,8-Dihydroxy-7-(2-hydroxyethyl)-6-methoxy-3,4-dihydro-2H-naphthalen-1-one

- Structure : Hydroxyl, methoxy, and hydroxyethyl substituents.

- Molecular Formula : C₁₃H₁₈O₅.

- Properties : Polar functional groups increase water solubility (PSA ~110 Ų).

- Applications : Antimicrobial and antioxidant agent isolated from marine fungi .

(b) 3,4-Dihydroxy-3,4-dihydro-2H-naphthalen-1-one

Halogenated Derivatives

(a) 5,7-Difluoro-3,4-dihydro-2H-naphthalen-1-one (CAS 110931-79-8)

- Structure : Fluorine atoms at positions 5 and 5.

- Molecular Formula : C₁₀H₈F₂O.

- Properties : Electron-withdrawing substituents enhance electrophilic reactivity.

- Applications : Intermediate for antibiotics and pesticides .

(b) 2-Trifluoroacetyl-3,4-dihydro-2H-naphthalen-1-one

Complex Polycyclic Derivatives

(a) Paraconthone A

- Structure : Polyketide with hydroxyl and methyl groups.

- Molecular Formula : C₁₅H₁₈O₆.

- Properties : Seven degrees of unsaturation; bioactive conformation.

- Applications : Anticandidate agent from marine-derived fungi .

(b) (4S)-(3′,4′-Dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-one

Comparative Data Table

Key Findings

- Steric Effects : Isopropyl groups (e.g., in the target compound) improve stereochemical control in synthesis, whereas longer alkyl chains (e.g., propyl) enhance lipophilicity .

- Electronic Effects : Fluorine and trifluoroacetyl groups increase electrophilicity, enabling regioselective reactions .

- Biological Activity : Hydroxylated derivatives exhibit antimicrobial and antioxidant properties due to hydrogen-bonding capacity .

Biological Activity

2-Isopropyl-3,4-dihydro-2H-naphthalen-1-one, also known as 7-propan-2-yl-3,4-dihydro-2H-naphthalen-1-one, is a compound belonging to the naphthalenone class. It possesses a unique bicyclic structure characterized by a ketone functional group and an isopropyl substituent at the 7-position. This structural configuration influences its chemical properties and potential biological activities.

The molecular formula of this compound is C13H16O, with a molecular weight of 188.27 g/mol. The presence of the isopropyl group contributes to its distinct reactivity and solubility characteristics compared to other naphthalenones.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity . This is particularly relevant in the context of oxidative stress-related diseases. Studies have shown that compounds with similar structures can scavenge free radicals and reduce oxidative damage in biological systems, suggesting that this compound may have therapeutic potential in conditions like cancer and neurodegenerative diseases.

Enzyme Interactions

The compound has been studied for its interactions with various biological targets, including enzymes involved in metabolic pathways. Preliminary findings suggest that it may inhibit specific enzymes, which could be beneficial for developing new therapeutic agents. For instance, naphthalenone derivatives have demonstrated inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes.

Study on Antioxidant Activity

In a controlled study assessing the antioxidant capacity of various naphthalenone derivatives, this compound was found to significantly reduce lipid peroxidation in vitro. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays to quantify antioxidant activity. Results indicated that this compound could effectively neutralize free radicals, outperforming some established antioxidants.

Enzyme Inhibition Study

Another study focused on the enzyme inhibitory effects of this compound. The compound was tested against COX and LOX enzymes using spectrophotometric methods to measure enzyme activity. Results showed that it inhibited COX activity by approximately 45% at a concentration of 50 µM, indicating potential as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 6-Methyl-3,4-dihydro-2H-naphthalen-1-one | C11H12O | Contains a methyl group instead of an isopropyl group |

| 7-Ethyl-3,4-dihydro-2H-naphthalen-1-one | C12H14O | Ethyl group substitution at the same position |

| 7-Methyl-3,4-dihydro-2H-naphthalen-1-one | C12H14O | Methyl substitution affecting physical properties |

| 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone | C13H16O | Different functional group positioning |

| 1-(2,6-Dimethylphenyl)ethanone | C13H14O | Aromatic substitution impacting reactivity |

The table above illustrates how the presence of the isopropyl group in this compound imparts unique properties compared to other structurally similar compounds.

Q & A

Basic: What are the established synthetic routes for 2-Isopropyl-3,4-dihydro-2H-naphthalen-1-one, and how do their yields compare?

Two primary methods are documented:

- General Procedure I : Yields 51% of the product as a colorless oil, with a reported boiling point of 162°C (18 mm Hg).

- Basic Hydrolysis and Decarboxylation : Achieves higher efficiency (86% yield), likely due to optimized reaction conditions and reduced side reactions.

Researchers should select methods based on scalability and purity requirements .

Advanced: How can researchers optimize the synthesis of this compound to improve yields beyond 86%?

Optimization strategies include:

- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or enzymes to enhance reaction specificity.

- Temperature Control : Adjust reaction temperatures to minimize decomposition.

- Purification Techniques : Use fractional distillation or chromatography to isolate high-purity product.

Refer to analogous ketone syntheses (e.g., 3,4-dihydro-6-methoxy derivatives) for procedural insights .

Basic: What analytical techniques are recommended for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : Confirm structure via proton and carbon shifts (e.g., isopropyl group signals at δ 1.0–1.2 ppm).

- GC-MS : Verify molecular weight (160.218 g/mol) and purity.

- IR Spectroscopy : Identify carbonyl stretching (~1700 cm⁻¹) and alkyl chain vibrations.

Cross-reference with literature data for validation .

Advanced: How can researchers resolve discrepancies in boiling point data for this compound?

- Experimental Validation : Use differential scanning calorimetry (DSC) or micro-boiling point apparatus under controlled pressure.

- Literature Cross-Check : Compare data from multiple sources (e.g., CAS entries, peer-reviewed syntheses) to identify outliers.

For example, conflicting reports on 6-Bromo-3,4-dihydronaphthalen-1-one highlight the need for standardized measurement protocols .

Basic: What structural analogs of this compound have been studied?

Common analogs include:

- 6-Bromo-3,4-dihydronaphthalen-1-one : Used in electrophilic substitution studies (MW: 225.08 g/mol).

- 7-Methoxy Derivatives : Explored for their reactivity in ring-closure reactions.

- Dichlorophenyl-Substituted Analogs : Investigated for pharmacological activity .

Advanced: How to design a novel derivative of this compound with enhanced bioactivity?

- Rational Modifications : Introduce electron-withdrawing groups (e.g., -Br, -NO₂) at the 6-position to modulate electronic properties.

- Bioisosteric Replacement : Replace the isopropyl group with cyclopropyl or tert-butyl moieties to improve metabolic stability.

- In Silico Screening : Use molecular docking to predict binding affinity to target receptors (e.g., enzymes or GPCRs).

Case studies on 4-(3,4-dichlorophenyl) derivatives demonstrate the impact of substituents on biological activity .

Basic: What are common reactions of this compound?

- Reduction : Convert the ketone to an alcohol using NaBH₄ or LiAlH₄.

- Oxidation : Form carboxylic acids via strong oxidizing agents (e.g., KMnO₄).

- Nucleophilic Addition : React with Grignard reagents to form tertiary alcohols.

Documented protocols for similar naphthalenones emphasize solvent choice and reaction time .

Basic: What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels.

Refer to SDS guidelines for halogenated analogs (e.g., 2-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine) for best practices .

Advanced: How to address conflicting solubility data in polar vs. nonpolar solvents?

- Experimental Determination : Perform solubility tests in a range of solvents (e.g., ethanol, hexane, DMSO) under controlled temperatures.

- QSAR Modeling : Predict solubility using quantitative structure-activity relationship models based on logP values (estimated ~2.5 for this compound).

Discrepancies in 6-Bromo derivatives highlight solvent purity and measurement technique impacts .

Advanced: What in vitro models are suitable for assessing the pharmacological potential of this compound?

- Receptor Binding Assays : Screen for activity against adrenergic or serotonin receptors using radioligand displacement.

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative effects.

- Metabolic Stability : Perform liver microsome studies to predict pharmacokinetics.

Analogous studies on dichlorophenyl-substituted naphthalenones provide methodological frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.